REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-])=O)=[C:6]([O:8][CH3:9])[CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].C(N(CC)CC)C.[C:26](Cl)(=[O:31])[C:27]([CH3:30])([CH3:29])[CH3:28]>C(O)C.C(O)C.O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:10][C:26](=[O:31])[C:27]([CH3:30])([CH3:29])[CH3:28])=[C:6]([O:8][CH3:9])[CH:7]=1 |f:1.2.3,7.8|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)OC)[N+](=O)[O-]
|
Name
|
ethanol tetrahydrofuran
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
gave a clear solution which
|
Type
|
EXTRACTION
|
Details
|
The colloidal suspension was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude oil was dissolved in 40 mL of CH2Cl2
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring 2 h at 0° C. the mixture
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was quenched with 0.5N HCl
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 100 mL of 1:1 ether-hexanes
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed sequentially with 0.1N HCl, dilute K2CO3, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(NC(C(C)(C)C)=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.68 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |